2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, a chlorophenyl group, and a pyrazole moiety, making it a subject of interest for researchers due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the pyridazinone core.
Attachment of the Pyrazole Moiety: The final step involves coupling the pyridazinone derivative with a pyrazole derivative using coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(1-methyl-1H-pyrazol-4-yl)acetamide
- 4-chlorophenyl-6-oxopyridazin-1(6H)-yl derivatives
Uniqueness
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its combination of a pyridazinone core, chlorophenyl group, and pyrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN3O4, with a molecular weight of approximately 457.9 g/mol. The compound features a pyridazinone core linked to a chlorophenyl group and an acetamide moiety, contributing to its unique biological activity.
Property | Value |
---|---|
Molecular Formula | C22H20ClN3O4 |
Molecular Weight | 457.9 g/mol |
CAS Number | 1219584-39-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Chlorophenyl Group : This step often utilizes nucleophilic aromatic substitution methods.
- Amide Bond Formation : The final coupling of the pyridazinone intermediate with a pyrazole derivative is facilitated using coupling reagents such as EDCI and DMAP.
Anti-inflammatory Properties
Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory activity. For instance, studies have demonstrated that related derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, suggesting potential applications in neuroinflammatory conditions such as Parkinson's disease .
Anticancer Activity
The compound's structural features make it a candidate for anticancer research. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, pyridazine derivatives have been reported to exhibit cytotoxic effects against various cancer types, indicating a promising avenue for further investigation.
Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound class. Pyrazolone derivatives have been reported to possess antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell functions . The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Neuroinflammation Model : In vitro studies using LPS-stimulated microglia showed that derivatives similar to this compound significantly reduced the release of pro-inflammatory cytokines, supporting their potential use in treating neurodegenerative diseases .
- Cancer Cell Lines : In vivo studies demonstrated that pyrazolone derivatives could inhibit tumor growth in xenograft models, suggesting that this class of compounds may serve as effective anticancer agents.
- Antimicrobial Testing : Laboratory tests revealed that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Properties
Molecular Formula |
C16H14ClN5O2 |
---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-21-9-13(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
VZSHEJNOZGYZSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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